![molecular formula C21H16ClN3O3S B2601103 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1105223-16-2](/img/structure/B2601103.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide, due to its thienopyrimidine core, has been explored for its antimicrobial potential. Research indicates that derivatives of thienopyrimidine exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized novel thienopyrimidine derivatives linked with rhodanine groups, showing potent antimicrobial properties against strains such as E. coli, B. subtilis, and C. albicans, highlighting the compound's potential in developing new antimicrobial agents (Kerru et al., 2019). Similarly, other thienopyrimidine derivatives have been investigated for their antimicrobial efficacy, demonstrating significant activity against various pathogenic microorganisms, further underscoring the compound's relevance in antimicrobial research (Debnath & Ganguly, 2015).
Anticancer Applications
The thienopyrimidine scaffold is also being studied for its potential anticancer properties. Novel compounds incorporating the thienopyrimidine motif have shown promising antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. This is exemplified by the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which demonstrated marked inhibition against these cell lines, indicating the compound's utility in cancer research and potential therapeutic applications (Huang et al., 2020).
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis pathways involving thienopyrimidine derivatives, including 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide, are critical for expanding their applications in medicinal chemistry. Research into the synthesis, chemical behavior, and potential biological activities of such compounds is ongoing. For instance, the synthesis of novel thienopyrimidine derivatives through specific chemical reactions has been explored, contributing to the development of new methodologies in organic synthesis and the discovery of compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Mechanism of Action
Target of Action
The compound “2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Compounds of this class have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, the targets of this compound could be diverse, depending on its specific structure and functional groups.
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-8-6-15(7-9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOOVUMXFANJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.